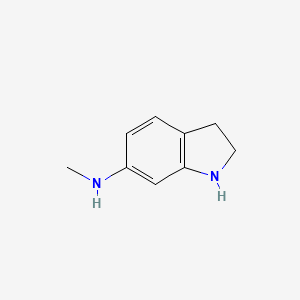
N-Methylindolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylindolin-6-amine is a nitrogen-containing heterocyclic compound derived from indole Indole derivatives are known for their wide-ranging biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylindolin-6-amine can be synthesized through various methods. One common approach involves the N-methylation of indole derivatives. For instance, the use of phenyl trimethylammonium iodide (PhMe3NI) as a methylating agent has been reported to achieve high yields and excellent monoselectivity . Another method involves the use of N-heterocyclic carbene catalysts and carbon dioxide as a carbon source, which provides an environmentally benign route for N-methylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation processes. Mechanochemical methods, such as solvent-free ball milling, have been developed to produce tertiary N-methylated amine derivatives efficiently . These methods are advantageous due to their high yields, short reaction times, and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Methylindolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted indole derivatives.
Scientific Research Applications
N-Methylindolin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methylindolin-6-amine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The exact molecular targets and pathways depend on the specific application and derivative of this compound.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of N-Methylindolin-6-amine, known for its wide range of biological activities.
N-Methylindole: A closely related compound with similar chemical properties.
Indolin-6-amine: Another derivative of indole with potential biological activities.
Uniqueness
This compound is unique due to its specific N-methylation, which can significantly alter its biological and chemical properties compared to its parent compounds. This modification can enhance its selectivity and potency in various applications, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N-methyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C9H12N2/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3 |
InChI Key |
GOHHENZKSSPEPX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(CCN2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















